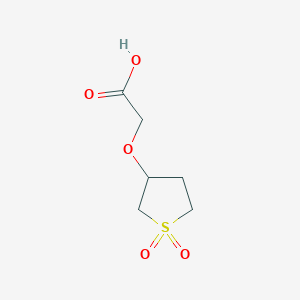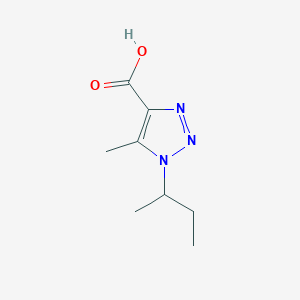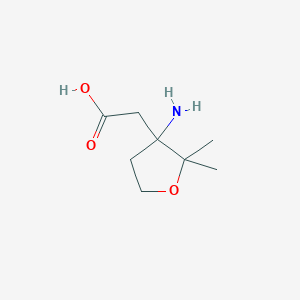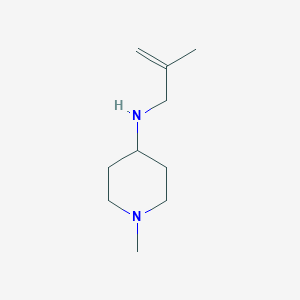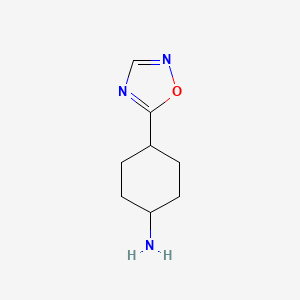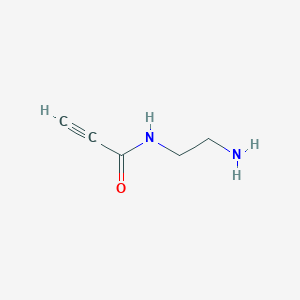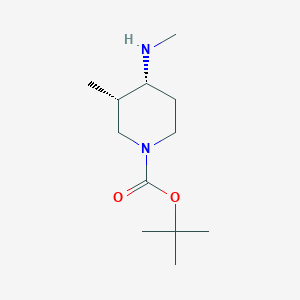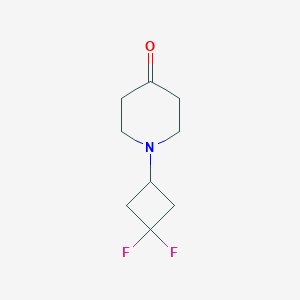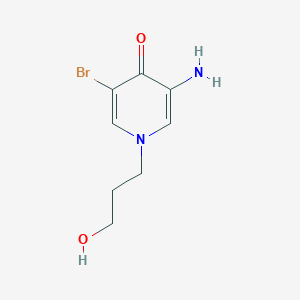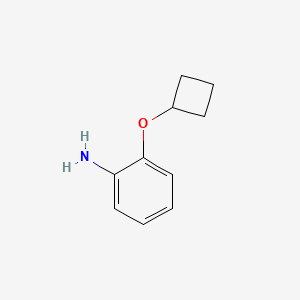
2-(6-Methylpiperidin-2-yl)-1-(oxolan-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methylpiperidin-2-yl)-1-(oxolan-2-yl)ethan-1-one is an organic compound that features a piperidine ring substituted with a methyl group and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpiperidin-2-yl)-1-(oxolan-2-yl)ethan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Methylation: The piperidine ring is then methylated using a methylating agent like methyl iodide in the presence of a base.
Formation of the Oxolane Ring: The oxolane ring can be introduced through a cyclization reaction involving a diol precursor.
Coupling Reaction: The final step involves coupling the methylpiperidine and oxolane rings through a suitable linker, often using a carbonyl compound and a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form N-oxides.
Reduction: Reduction reactions can be used to modify the carbonyl group, potentially converting it to an alcohol.
Substitution: The compound can undergo substitution reactions, especially at the methyl group or the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Biochemistry: Studied for its interactions with biological macromolecules.
Medicine
Therapeutics: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6-Methylpiperidin-2-yl)-1-(oxolan-2-yl)ethan-1-one would depend on its specific application. In pharmacology, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methylpiperidin-2-yl)-1-(oxolan-2-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.
2-(6-Methylpiperidin-2-yl)-1-(oxolan-2-yl)ethanal: Similar structure but with an aldehyde group instead of a ketone.
Uniqueness
2-(6-Methylpiperidin-2-yl)-1-(oxolan-2-yl)ethan-1-one is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-(6-methylpiperidin-2-yl)-1-(oxolan-2-yl)ethanone |
InChI |
InChI=1S/C12H21NO2/c1-9-4-2-5-10(13-9)8-11(14)12-6-3-7-15-12/h9-10,12-13H,2-8H2,1H3 |
InChI Key |
ZVYDPEHPTRXARU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1)CC(=O)C2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-N-[2-methyl-1-(thiophen-2-YL)propyl]-3-phenylpropanamide](/img/structure/B13318891.png)

